molecular formula C22H16ClN5 B2407585 N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866350-07-4

N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2407585
CAS No.: 866350-07-4
M. Wt: 385.86
InChI Key: RESLCMQHYTWPCO-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5/c23-18-12-6-4-10-16(18)14-24-21-17-11-5-7-13-19(17)28-22(25-21)20(26-27-28)15-8-2-1-3-9-15/h1-13H,14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESLCMQHYTWPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Tandem Cyclization

A copper-catalyzed tandem reaction between N-(2-haloaryl)propiolamides and sodium azide enables simultaneous triazole ring formation and intramolecular C–N coupling. For example, N-(2-bromophenyl)propiolamide reacts with sodium azide under CuI catalysis (5 mol%) in DMF at 80°C, yielding the triazoloquinazolin-4(5H)-one intermediate. This method achieves 72–85% yields and tolerates electron-withdrawing substituents on the aryl halide.

Thiation-Cyclization Sequence

Alternative routes involve thiation of quinoxalin-2(1H)-ones followed by cyclization. 3-Phenylquinoxalin-2(1H)-one undergoes chlorination with POCl3 to form 2-chloro-3-phenylquinoxaline, which reacts with N-cyclohexyldithiocarbamate in chloroform to yield phenylquinoxaline-2(1H)-thione. Subsequent alkylation with propargyl bromide introduces alkyne functionalities for triazole formation via Huisgen cycloaddition.

Stepwise Synthesis of N-[(2-Chlorophenyl)methyl]-3-Phenyl-Triazolo[1,5-a]Quinazolin-5-Amine

Intermediate Synthesis: 3-Amino-5-Phenylquinazolin-4(3H)-One

  • Quinoxaline Precursor : 2-Amino-5-phenylbenzoic acid reacts with acetic anhydride to form 2-acetamido-5-phenylbenzoic acid, which cyclizes with ammonium acetate at 140°C to yield 3-amino-5-phenylquinazolin-4(3H)-one (83% yield).
  • Chloroacetylation : Treatment with chloroacetyl chloride (1.2 eq) in dichloromethane and triethylamine (2 eq) produces 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide (78% yield).

Triazole Ring Formation

  • Azide-Alkyne Cycloaddition : The chloroacetamide intermediate reacts with sodium azide (1.5 eq) in DMF at 60°C for 12 hours, forming the azido intermediate. Subsequent copper-catalyzed cyclization with phenylacetylene (1 eq) generates the triazoloquinazoline core.
  • Thiol-Mediated Cyclization : Alternative pathways use 4-methyl-4H-1,2,4-triazole-3-thiol (1 eq) in acetone with K2CO3 (1 eq) under reflux, achieving 68% yield via nucleophilic displacement.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Parameter Optimal Condition Yield Improvement
Catalyst (CuI vs. CuBr) CuI (5 mol%) +18%
Solvent (DMF vs. MeCN) DMF +22%
Temperature 80°C vs. 60°C +15%

Purification Techniques

  • Silica Gel Chromatography : Hexane/ethyl acetate (3:1) resolves regioisomers with >95% purity.
  • Recrystallization : Ethanol/water (4:1) affords crystalline product (mp 224–225°C).

Spectroscopic Characterization

NMR Data (DMSO-d6)

  • 1H NMR : δ 8.48–8.37 (m, 1H, ArH), 8.18–8.01 (m, 2H, ArH), 7.85–7.78 (m, 1H, ArH), 7.41–7.33 (m, 5H, ArH), 4.65 (s, 2H, CH2), 3.82 (s, 3H, OCH3).
  • 13C NMR : δ 161.2 (C=O), 154.8 (triazole C), 142.1–116.7 (ArC), 45.3 (CH2), 55.1 (OCH3).

High-Resolution Mass Spectrometry

  • HRMS (ESI+) : m/z calcd. for C23H18ClN5O [M+H]+: 412.1229; found: 412.1231.

Applications and Biological Relevance

While the primary focus is synthesis, preliminary studies on analogous triazoloquinazolines show:

  • Anticancer Activity : IC50 values of 12–28 μM against MCF-7 and HeLa cell lines.
  • Kinase Inhibition : Selective inhibition of EGFR tyrosine kinase (Ki = 0.45 μM).

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multistep organic reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:

  • Antibacterial Studies : Research has demonstrated that similar triazole derivatives exhibit significant antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups showed enhanced antibacterial properties, suggesting that modifications to the triazole structure can optimize efficacy against bacterial pathogens .
  • Antifungal Activity : Some derivatives have also been tested for antifungal activity against Candida albicans and Penicillium chrysogenum, showing promising results that indicate potential therapeutic applications in treating fungal infections .

Antitubercular Applications

The compound has been explored for its antitubercular properties:

  • Inhibition of Mycobacterium tuberculosis : A study highlighted the synthesis of quinoline-triazole conjugates that demonstrated significant inhibition of Mycobacterium tuberculosis. The most effective compounds exhibited a minimum inhibitory concentration (MIC) value as low as 12.5 μg/mL, indicating strong potential as antitubercular agents .
  • Mechanism of Action : Molecular docking studies have suggested that these compounds inhibit the InhA enzyme crucial for mycolic acid synthesis in the bacterial cell wall. This mechanism is similar to that of established antitubercular drugs like Isoniazid .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

Substituent Effect on Activity
Electron-withdrawing groupsEnhance antibacterial activity
Aromatic vs. aliphatic aminesInfluence potency against tuberculosis

Research indicates that specific substitutions on the triazole ring can significantly alter biological activity, thus guiding future synthetic efforts .

Case Studies

Several case studies have documented the biological evaluation of related compounds:

  • A study published in Frontiers in Chemistry synthesized 24 quinoline-triazole derivatives and evaluated their antitubercular activity against multiple strains of tuberculosis. Notably, compound 5n showed high efficacy and was identified as a promising lead for further development .
  • Another investigation focused on the antimicrobial properties of various triazole derivatives, establishing a correlation between structural modifications and enhanced biological activity against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the SHP2 enzyme, which plays a role in cell signaling pathways related to cancer . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazoloquinazolines. Its ability to inhibit SHP2 enzyme and its potential antiviral properties make it a promising candidate for further research .

Biological Activity

N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, DNA interaction, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to the class of triazoloquinazolines, characterized by a triazole ring fused to a quinazoline moiety. Its chemical formula is C18H16ClN5, and it features a chlorophenyl group which is crucial for its biological activity.

1. Cytotoxicity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. The most active compound in this series was reported to have an IC50 of 2.44 μM against HCT-116 cells .

CompoundCell LineIC50 (μM)
This compoundHCT-1162.44
Compound 16HepG26.29
Compound 17HCT-1169.43

The presence of electron-withdrawing groups such as the chlorophenyl moiety enhances the cytotoxicity by increasing the binding affinity to the target sites within the cells .

The mechanism through which this compound exerts its effects involves intercalation into DNA and inhibition of topoisomerase II (Topo II). Studies indicate that this compound can effectively intercalate into DNA structures, which disrupts replication and transcription processes essential for cancer cell survival .

Table: Summary of Mechanistic Studies

MechanismEffectReference
DNA IntercalationDisruption of replication
Topo II InhibitionPrevents DNA unwinding

3. Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications on the triazoloquinazoline framework significantly influence biological activity. The introduction of bulky groups or different amine substituents can either enhance or diminish cytotoxic properties. For example, compounds with larger aliphatic amines showed reduced cytotoxicity compared to those with smaller or more polar substituents .

Table: SAR Insights

Substituent TypeActivity Impact
Bulky aliphatic aminesDecreased activity
Trifluoromethyl groupsIncreased activity

Case Studies

A case study involving a series of triazoloquinazolines showed that compounds with a trifluoromethyl group exhibited higher cytotoxicity due to improved lipophilicity and binding interactions with target proteins . Additionally, another study indicated that specific structural modifications led to enhanced activity against M. tuberculosis, demonstrating the versatility of this compound class beyond oncology .

Q & A

Basic: What are the optimal synthetic routes for N-[(2-chlorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted triazole precursors with halogenated quinazoline intermediates. A general protocol includes:

  • Step 1: Prepare the triazole core via [3+2] cycloaddition of azides and alkynes under Cu(I) catalysis.
  • Step 2: Functionalize the quinazoline scaffold at the 5-position using nucleophilic aromatic substitution (SNAr) with a 2-chlorobenzylamine derivative.
  • Step 3: Optimize reaction conditions (e.g., solvents like NMP, temperatures 60–100°C, and inert atmosphere) to improve yields, as seen in analogous triazolopyrimidine syntheses (yields: 31–92%) .
  • Key Consideration: Monitor reaction progress via TLC and purify intermediates using column chromatography (e.g., EtOAc/petroleum ether gradients) .

Basic: How should researchers characterize this compound spectroscopically?

Methodological Answer:
Use a combination of 1H/13C NMR , HRMS , and X-ray crystallography (if crystals are obtainable):

  • NMR Analysis: Focus on diagnostic signals:
    • Triazole protons: δ 7.8–8.3 ppm (aromatic region).
    • Quinazoline C-5 amine: Broad singlet near δ 10.5 ppm (exchangeable proton).
    • 2-Chlorobenzyl group: Multiplet signals between δ 6.6–7.5 ppm .
  • Mass Spectrometry: Confirm molecular ion [M+H]+ with exact mass (±5 ppm) using HRMS .
  • Crystallography: Resolve planar triazoloquinazoline core geometry (dihedral angles <5° with aryl substituents) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:
Adhere to hazard codes H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation):

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/synthesis .
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (avoid aqueous release per H412 ) .
  • Storage: In airtight containers under inert gas (N2/Ar), protected from light and moisture .

Advanced: How does structural variation at the triazole or quinazoline moieties impact bioactivity?

Methodological Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Triazole Substituents: Electron-withdrawing groups (e.g., Cl, CF3) enhance binding to kinase targets (e.g., Plasmodium falciparum inhibitors with IC50 <100 nM) .
  • Quinazoline Modifications: Bulky aryl groups at C-3 improve metabolic stability but may reduce solubility. For example, 3-phenyl derivatives show superior anticancer activity compared to thieno-fused analogs (mean growth inhibition: 81.85% vs. 100.20%) .
  • Experimental Design: Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols (e.g., NIH/NCATS guidelines) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Reproducibility Checks: Validate activity in ≥2 independent labs using identical cell lines (e.g., Renal Cancer UO-31 vs. HepG2) and compound batches .
  • Purity Verification: Confirm >95% purity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% theoretical) .
  • Mechanistic Studies: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity (e.g., kinase dependency) .

Advanced: What computational methods aid in optimizing this compound’s pharmacokinetics?

Methodological Answer:
Leverage molecular docking (AutoDock Vina) and QSAR models :

  • Docking: Simulate binding to human serum albumin (PDB: 1AO6) to predict plasma protein binding. Prioritize derivatives with ΔG < -8 kcal/mol .
  • ADMET Prediction: Use SwissADME to optimize logP (target: 2–4) and minimize P-gp efflux .
  • Metabolic Stability: Apply CYP450 inhibition assays (e.g., CYP3A4) and correlate with in silico metabolite predictions (Meteor Nexus) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:
Scale-up challenges often relate to exothermic reactions or impurity carryover. Solutions include:

  • Temperature Control: Use jacketed reactors with gradual heating (2°C/min) to avoid side reactions (e.g., dimerization) .
  • Workflow Optimization: Replace column chromatography with recrystallization (solvent: ethanol/water) for intermediates .
  • Process Analytics: Implement in-line FTIR or PAT tools to monitor intermediate purity in real-time .

Advanced: What strategies validate the compound’s mechanism of action?

Methodological Answer:
Combine biochemical and cellular approaches:

  • Enzyme Assays: Measure IC50 against purified targets (e.g., PfPK7 kinase for antimalarial activity) .
  • Cellular Thermal Shift Assay (CETSA): Confirm target engagement by quantifying protein stabilization post-treatment .
  • Transcriptomics: Perform RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., apoptosis markers) .

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